1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-
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Overview
Description
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in clinical settings to treat various bacterial infections .
Preparation Methods
The synthesis of 6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several stepsIndustrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 7-position where the pyrrolidine ring is attached.
Hydrolysis: The ester or amide groups in the compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique among fluoroquinolones due to its specific substituents at the 6 and 7 positions. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These compounds share a common core structure but differ in their substituents, leading to variations in their antibacterial spectrum and pharmacokinetic properties .
Properties
CAS No. |
84424-13-5 |
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Molecular Formula |
C16H17FN4O3 |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
1-ethenyl-6-fluoro-7-[3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O3/c1-3-20-8-11(16(23)24)13(22)10-6-12(17)15(19-14(10)20)21-5-4-9(7-21)18-2/h3,6,8-9,18H,1,4-5,7H2,2H3,(H,23,24) |
InChI Key |
PBCNONRKMYNEPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C=C)C(=O)O)F |
Origin of Product |
United States |
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